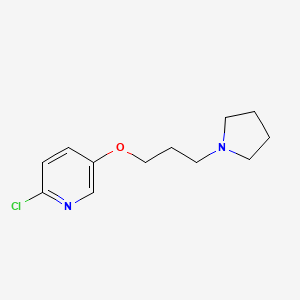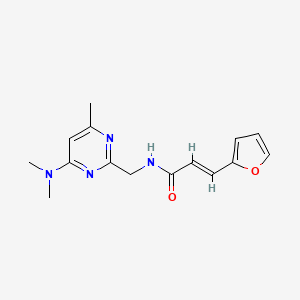
2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine, also known as CP-945,598, is a small molecule drug that has been developed as a potent and selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system and plays a key role in the regulation of various physiological processes, including pain, appetite, and mood. CP-945,598 has been investigated for its potential therapeutic applications in the treatment of various disorders, including obesity, addiction, and pain.
Mecanismo De Acción
2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine is a selective antagonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is widely expressed in the central nervous system. The activation of the CB1 receptor by endocannabinoids such as anandamide and 2-arachidonoylglycerol results in the modulation of various physiological processes, including pain, appetite, and mood. This compound blocks the activation of the CB1 receptor by endocannabinoids, thereby reducing the effects of CB1 receptor activation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. In animal models, this compound has been shown to decrease food intake and body weight, indicating its potential use in the treatment of obesity. This compound has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and heroin, indicating its potential use in the treatment of addiction. Additionally, this compound has been shown to reduce pain in animal models, indicating its potential use as an analgesic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine in lab experiments is its high selectivity for the CB1 receptor. This allows researchers to specifically target the CB1 receptor without affecting other receptors in the central nervous system. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of using this compound in lab experiments is its potential for off-target effects, as it has been shown to interact with other receptors such as the serotonin 5-HT2C receptor.
Direcciones Futuras
There are several future directions for the investigation of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine. One potential direction is the further investigation of its potential use in the treatment of obesity, addiction, and pain. Additionally, further studies are needed to investigate the potential off-target effects of this compound and to develop more selective CB1 receptor antagonists. Finally, the development of this compound as a potential therapeutic agent for human use will require further preclinical studies and clinical trials.
Métodos De Síntesis
The synthesis of 2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine has been described in the scientific literature. In brief, the synthesis involves the reaction of 2-chloro-5-bromopyridine with 3-(pyrrolidin-1-yl)propylamine in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-chloroethanol to yield this compound.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine has been extensively studied in preclinical models for its potential therapeutic applications. In animal models, this compound has been shown to decrease food intake and body weight, indicating its potential use in the treatment of obesity. This compound has also been investigated for its potential use in the treatment of addiction, as it has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and heroin. Additionally, this compound has been studied for its potential analgesic effects, as it has been shown to reduce pain in animal models.
Propiedades
IUPAC Name |
2-chloro-5-(3-pyrrolidin-1-ylpropoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-12-5-4-11(10-14-12)16-9-3-8-15-6-1-2-7-15/h4-5,10H,1-3,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMUKHGRNLMNRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1517584-12-1 |
Source


|
| Record name | 2-chloro-5-(3-(pyrrolidin-1-yl)propoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2624706.png)
![tert-Butyl N-[cyano(3-methoxyphenyl)methyl]carbamate](/img/structure/B2624707.png)




![3-(2-chlorobenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2624717.png)


![2-[(2-Chlorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2624721.png)

![Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate](/img/structure/B2624726.png)